molecular formula C13H17BBrClO2 B14030471 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030471
M. Wt: 331.44 g/mol
InChI Key: DUUFQWHVQBJZPV-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-bromo-5-chloro-2-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-5-chloro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-5-chloro-2-methylphenylboronic acid and pinacol.

    Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

    Solvent: Tetrahydrofuran (THF) or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., ethanol, water, toluene).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

    Oxidation: Boronic acids or borates.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is employed in the development of advanced materials, such as polymers and liquid crystals.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is utilized in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-2-methylphenylboronic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts stability and reactivity in various chemical reactions. The presence of both bromine and chlorine atoms on the phenyl ring allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H17BBrClO2

Molecular Weight

331.44 g/mol

IUPAC Name

2-(4-bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BBrClO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

DUUFQWHVQBJZPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Br)Cl

Origin of Product

United States

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